molecular formula C12H7Cl2NO3 B1596258 1,2-Dichloro-4-(4-nitrophenoxy)benzene CAS No. 22532-80-5

1,2-Dichloro-4-(4-nitrophenoxy)benzene

Cat. No.: B1596258
CAS No.: 22532-80-5
M. Wt: 284.09 g/mol
InChI Key: TYCSUDQYQORVGV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1,2-Dichloro-4-(4-nitrophenoxy)benzene is currently unknown

Mode of Action

It is known that one of the chlorides in the compound is reactive toward nucleophiles , which suggests that it may interact with its targets through a nucleophilic substitution reaction.

Biochemical Pathways

Given the compound’s reactivity towards nucleophiles , it is possible that it could interfere with various biochemical processes that involve nucleophilic reactions

Result of Action

Given the compound’s potential reactivity towards nucleophiles , it may cause modifications in cellular molecules that could lead to various effects

Action Environment

It is known that the compound is stable under normal conditions , but the effects of various environmental factors such as temperature, pH, and presence of other chemicals on its action and stability are not well studied. Future research should investigate these aspects to gain a better understanding of how the compound’s action is influenced by its environment.

Properties

IUPAC Name

1,2-dichloro-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-11-6-5-10(7-12(11)14)18-9-3-1-8(2-4-9)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCSUDQYQORVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177049
Record name 3,4-Dichlorophenyl 4'-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-80-5
Record name 3,4-Dichlorophenyl 4'-nitrophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenyl 4'-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.